molecular formula C15H14ClNO2 B14917760 4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B14917760
M. Wt: 275.73 g/mol
InChI Key: FJRKYPDKQNHWMM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2. It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a hydroxy-phenylethyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-hydroxy-2-phenylethylamine. This reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through a similar condensation process. the use of more efficient and scalable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the yield and reduce reaction times. Ultrasonic irradiation may also be employed to further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a chloro group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19)

InChI Key

FJRKYPDKQNHWMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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